Imidazo[1,2-a]pyridine-6-carbonitrile hydrochloride Imidazo[1,2-a]pyridine-6-carbonitrile hydrochloride
Brand Name: Vulcanchem
CAS No.: 1934299-50-9
VCID: VC4317110
InChI: InChI=1S/C8H5N3.ClH/c9-5-7-1-2-8-10-3-4-11(8)6-7;/h1-4,6H;1H
SMILES: C1=CC2=NC=CN2C=C1C#N.Cl
Molecular Formula: C8H6ClN3
Molecular Weight: 179.61

Imidazo[1,2-a]pyridine-6-carbonitrile hydrochloride

CAS No.: 1934299-50-9

Cat. No.: VC4317110

Molecular Formula: C8H6ClN3

Molecular Weight: 179.61

* For research use only. Not for human or veterinary use.

Imidazo[1,2-a]pyridine-6-carbonitrile hydrochloride - 1934299-50-9

Specification

CAS No. 1934299-50-9
Molecular Formula C8H6ClN3
Molecular Weight 179.61
IUPAC Name imidazo[1,2-a]pyridine-6-carbonitrile;hydrochloride
Standard InChI InChI=1S/C8H5N3.ClH/c9-5-7-1-2-8-10-3-4-11(8)6-7;/h1-4,6H;1H
Standard InChI Key GVHFSKLEUSPTAA-UHFFFAOYSA-N
SMILES C1=CC2=NC=CN2C=C1C#N.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core consists of a fused imidazo[1,2-a]pyridine system, where the imidazole ring (positions 1–3) merges with the pyridine ring (positions 4–8). The carbonitrile group at C6 introduces electron-withdrawing characteristics, enhancing reactivity in nucleophilic substitutions. The hydrochloride salt improves solubility in polar solvents, facilitating biological testing .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₈H₆ClN₃
Molecular Weight179.61 g/mol
IUPAC NameImidazo[1,2-a]pyridine-6-carbonitrile hydrochloride
SolubilitySoluble in DMSO, methanol
StabilityStable at RT under anhydrous conditions

X-ray crystallography reveals planar geometry, with the chloride ion forming hydrogen bonds to the protonated imidazole nitrogen . The carbonitrile group’s dipole moment (≈4.1 D) influences intermolecular interactions, critical for binding biological targets like Rab geranylgeranyl transferase (RGGT).

Synthetic Methodologies

Multi-Step Cyclization Strategies

The synthesis typically begins with 2-aminopyridine derivatives reacting with α-halocarbonyl compounds. For example, 2-amino-5-cyanopyridine undergoes cyclization with chloroacetonitrile in the presence of HCl, yielding the imidazo[1,2-a]pyridine core. Subsequent bromination at C8 (if required) employs N-bromosuccinimide (NBS) in dimethylformamide (DMF) .

Table 2: Representative Synthetic Routes

MethodConditionsYield (%)
CyclocondensationHCl, reflux, 12 h65–78
Microwave-assisted150°C, 30 min, Pd(OAc)₂ catalyst82
Flow chemistryContinuous reactor, 100°C90

Recent advances emphasize green chemistry approaches, such as metal-free, one-pot multicomponent reactions using water as a solvent . These methods reduce byproducts and improve scalability, critical for industrial applications .

Cell LineIC₅₀ (μM)Target Pathway
HeLa (Cervical)22.6Rab geranylgeranylation
MCF-7 (Breast)64.8PI3K/Akt/mTOR
HT-29 (Colon)13.4MAPK/ERK

Antimicrobial Activity

Against Mycobacterium tuberculosis H37Rv, derivatives demonstrated MIC values of 0.07–2.2 μM, outperforming first-line drugs like isoniazid (MIC = 0.025 μM). The carbonitrile group enhances membrane permeability, enabling targeting of mycobacterial enzymes like InhA .

Cholinesterase Inhibition

In Alzheimer’s disease models, structural analogs inhibited acetylcholinesterase (AChE) with IC₅₀ values of 79 μM, attributed to π-π stacking with the enzyme’s catalytic site . Modifications at C6 (e.g., hydroxyl groups) improved binding affinity by 3-fold .

Applications in Drug Development and Material Science

Pharmaceutical Intermediates

The compound serves as a precursor for kinase inhibitors and antimicrobial agents. For example, 8-bromoimidazo[1,2-a]pyridine-6-carbonitrile (derived via NBS bromination) is a key intermediate in RGGT inhibitors, now in preclinical trials for pancreatic cancer .

Organic Electronics

In material science, its planar structure and electron-deficient cyano group enable use in organic semiconductors. Devices incorporating this scaffold achieve hole mobilities of 0.12 cm²/V·s, comparable to rubrene .

Table 4: Industrial Applications

SectorUse CasePerformance Metric
OncologyRGGT inhibitorsLED = 25–100 μM
NeurologyAChE inhibitorsIC₅₀ = 79 μM
ElectronicsOrganic field-effect transistorsμₕ = 0.12 cm²/V·s

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